molecular formula C10H23N3 B2876643 Dimethyl[2-methyl-1-(piperazin-1-yl)propan-2-yl]amine CAS No. 1242815-21-9

Dimethyl[2-methyl-1-(piperazin-1-yl)propan-2-yl]amine

Cat. No.: B2876643
CAS No.: 1242815-21-9
M. Wt: 185.315
InChI Key: ZZIBEZRLOHBQFG-UHFFFAOYSA-N
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Description

Dimethyl[2-methyl-1-(piperazin-1-yl)propan-2-yl]amine is a tertiary amine featuring a central carbon atom substituted with two methyl groups and a propan-2-yl chain bearing a piperazine ring. This compound’s structure combines a rigid piperazine moiety with a branched alkylamine, making it a versatile scaffold for pharmacological and synthetic applications.

Properties

IUPAC Name

N,N,2-trimethyl-1-piperazin-1-ylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3/c1-10(2,12(3)4)9-13-7-5-11-6-8-13/h11H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIBEZRLOHBQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCNCC1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The compound’s core structure consists of a central quaternary carbon bonded to two methyl groups, a piperazine ring, and a dimethylamino group. Key identifiers include:

  • Molecular Formula : C₁₀H₂₃N₃
  • SMILES : CC(C)(CN1CCNCC1)N(C)C
  • InChIKey : ZZIBEZRLOHBQFG-UHFFFAOYSA-N

Predicted Collision Cross-Section (CCS)

Mass spectrometry data for adducts reveal insights into its gas-phase behavior:

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 186.19648 146.1
[M+Na]⁺ 208.17842 154.7
[M+NH₄]⁺ 203.22302 153.5
[M-H]⁻ 184.18192 146.6

These values assist in chromatographic method development and structural validation.

Synthetic Pathways

Nucleophilic Substitution with Piperazine

A primary route involves alkylation of piperazine using a halogenated precursor. For example, 2-bromo-2-methylpropan-1-amine reacts with piperazine under basic conditions:

Reaction Scheme :
$$ \text{C(CH₃)₂(CH₂Br)NH₂} + \text{C₄H₁₀N₂} \xrightarrow{\text{DIEA, DCM}} \text{Dimethyl[2-methyl-1-(piperazin-1-yl)propan-2-yl]amine} $$

Conditions :

  • Solvent : Dichloromethane (DCM)
  • Base : N,N-Diisopropylethylamine (DIEA)
  • Temperature : Room temperature (12–24 hours)

Workup :

  • Quench with water and extract with DCM.
  • Dry organic layers over Na₂SO₄.
  • Purify via flash chromatography (0–100% EtOAc/hexanes).

Challenges :

  • Steric hindrance at the quaternary carbon slows reaction kinetics.
  • Competing elimination reactions may occur with tertiary alkyl halides.

Reductive Amination

An alternative approach employs reductive amination between 2-methyl-1-(piperazin-1-yl)propan-2-one and dimethylamine:

Reaction Scheme :
$$ \text{C(CH₃)₂(CO)CH₂N(C₄H₈N₂)} + \text{NH(CH₃)₂} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{Target Compound} $$

Optimization :

  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN)
  • Solvent : Methanol
  • pH : Maintained at 6–7 using acetic acid

Advantages :

  • Avoids handling reactive alkyl halides.
  • Higher functional group tolerance compared to alkylation.

Advanced Functionalization Techniques

Protection-Deprotection Strategies

To prevent over-alkylation, one nitrogen in piperazine is protected with a tert-butoxycarbonyl (Boc) group:

Steps :

  • Protect piperazine with Boc₂O in THF.
  • Alkylate with 2-bromo-2-methylpropan-1-amine.
  • Deprotect using TFA/DCM.
  • Methylate the primary amine with CH₃I/K₂CO₃.

Yield : ~65% after purification.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for sterically hindered systems:

Procedure :

  • Combine 2-methyl-2-(piperazin-1-yl)propan-1-amine , methyl iodide, and K₂CO₃ in acetonitrile.
  • Irradiate at 100°C for 30 minutes.

Results :

  • Conversion : >90%
  • Purity : 98% (HPLC)

Analytical Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 2.16 (s, 6H, N(CH₃)₂), 2.98–3.28 (m, 8H, piperazine), 1.42 (s, 6H, C(CH₃)₂).
  • HRMS (ESI) : m/z 186.1965 [M+H]⁺ (calc. 186.1964).

Chromatographic Purity

  • HPLC : Rt = 8.2 min (C18 column, MeCN/H₂O + 0.1% TFA).
  • Impurities : <1% (by area normalization).

Industrial-Scale Considerations

Cost-Effective Reagents

Patent WO2014188453A2 highlights the use of Cs₂CO₃ for efficient alkylation in acetonitrile, reducing side products.

Solvent Recycling

  • DCM and MeCN are recovered via distillation, lowering environmental impact.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[2-methyl-1-(piperazin-1-yl)propan-2-yl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., Cl-, Br-), alkoxides (e.g., RO-)

Major Products Formed

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: Halogenated or alkoxylated derivatives

Scientific Research Applications

Dimethyl[2-methyl-1-(piperazin-1-yl)propan-2-yl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl[2-methyl-1-(piperazin-1-yl)propan-2-yl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring in the compound allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, in enzyme inhibition studies, the compound can act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compound Name Molecular Formula Molecular Weight Key Structural Features Pharmacological Notes Evidence ID
Dimethyl[2-methyl-1-(piperazin-1-yl)propan-2-yl]amine C9H21N3 (inferred) ~171.29 (calc.) Piperazine ring, dimethylated central carbon Potential CNS applications (speculative) N/A
1-(4-Methylpiperazin-1-yl)propan-2-amine C8H19N3 157.26 4-Methylpiperazine, primary amine Unspecified receptor interactions
2-Methyl-1-morpholino-2-propanamine C8H18N2O 158.24 Morpholine ring, similar amine backbone Altered solubility/metabolic profile
Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine dihydrochloride C9H22Cl2N2O 245.19 Morpholine, dimethylamine, hydrochloride salt Lab use as scaffold
{2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethyl}amine C14H21N3 231.34 Aryl-substituted piperazine, ethylamine chain Dopamine D4 receptor antagonism
Key Observations:
  • Piperazine vs.
  • Aryl Substituents: Piperazines with aromatic groups (e.g., 2,3-dimethylphenyl in ) exhibit higher selectivity for dopamine D4 receptors, whereas non-aryl analogs like the target compound may lack such specificity .
  • Quaternary Carbon Branching : The dimethylated central carbon in the target compound may enhance steric bulk, influencing pharmacokinetic properties like membrane permeability compared to primary amines (e.g., ) .

Pharmacological and Functional Insights

  • Dopamine Receptor Interactions: Piperazine derivatives like S 18126 () show nanomolar affinity for D4 receptors, but non-aryl analogs (e.g., the target compound) may exhibit weaker or broader receptor interactions .
  • Metabolic Stability : Morpholine-containing analogs () may offer improved metabolic stability over piperazines due to reduced basicity of the oxygen-containing ring .

Biological Activity

Dimethyl[2-methyl-1-(piperazin-1-yl)propan-2-yl]amine, also known as a piperazine derivative, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Piperazine Derivatives

Piperazine derivatives are known for their wide spectrum of biological activities, including antimicrobial , antitumor , antiviral , and neuropharmacological effects. The structural characteristics of these compounds significantly influence their biological properties. Specifically, the piperazine moiety is often linked to various substituents that enhance activity against specific biological targets .

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes:

  • Dopamine Receptors : Compounds with a piperazine backbone have shown significant binding affinity to dopamine receptors, particularly D2 and D3 receptors, which are critical in treating neurological disorders .
  • Antimicrobial Activity : Studies have demonstrated that piperazine derivatives exhibit antimicrobial properties against a range of pathogens. For instance, modifications in the piperazine structure can enhance the efficacy against resistant strains of bacteria .

1. Antimicrobial Efficacy

A study on related piperazine compounds demonstrated their effectiveness against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The derivatives showed varying degrees of inhibition, indicating that structural modifications can lead to enhanced antimicrobial activity .

2. Neuropharmacological Effects

Research indicates that piperazine derivatives can modulate neurotransmitter systems. For example, certain derivatives have been shown to act as selective serotonin reuptake inhibitors (SSRIs), affecting mood and anxiety disorders .

3. Anticancer Potential

Piperazine-based compounds have been investigated for their anticancer properties. One study highlighted the ability of modified piperazines to inhibit cell proliferation in various cancer cell lines through apoptosis induction .

Table 1: Biological Activities of this compound

Activity TypeTarget Pathway/MechanismReference
AntimicrobialInhibition of bacterial cell wall synthesis
NeuropharmacologicalModulation of serotonin and dopamine receptors
AnticancerInduction of apoptosis in cancer cells

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